tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23ClN2O3 . It is an oil-like substance at room temperature . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloroacetamido group and a tert-butyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 290.79 . It is an oil-like substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Research has demonstrated the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's role in stereochemical synthesis processes (Marin et al., 2004).
Molecular Structure and X-Ray Studies
X-ray studies have revealed the molecular structure of derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, indicating the compound's significance in structural chemistry (Didierjean et al., 2004).
Drug Development Intermediates
The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for the treatment of rheumatoid arthritis and psoriasis. This synthesis supports drug development programs by providing a novel and efficient synthesis route (Chung et al., 2006).
Synthesis of Pharmaceutical Intermediates
Another application includes its role as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. This showcases the compound's utility in creating complex pharmaceuticals (Wang et al., 2015).
Chemical Synthesis and Bioactive Compounds
Research has also focused on using tert-butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate for the synthesis of bioactive compounds, such as sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
tert-butyl 2-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYTWVCBFXCNKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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